molecular formula C22H24N6O2S2 B11367368 N,N,4-trimethyl-2-(2-((5,7,9-trimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)thiazole-5-carboxamide

N,N,4-trimethyl-2-(2-((5,7,9-trimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)thiazole-5-carboxamide

Cat. No.: B11367368
M. Wt: 468.6 g/mol
InChI Key: ZQLQBFGFSGHZCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,4-TRIMETHYL-2-[2-({5,7,9-TRIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes multiple functional groups such as triazole, quinoline, thiazole, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-TRIMETHYL-2-[2-({5,7,9-TRIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the triazoloquinoline intermediate, followed by the introduction of the thiazole and carboxamide groups. Key reagents include sulfur-containing compounds and various amines, while reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to precisely control reaction parameters. Additionally, purification steps such as crystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N,N,4-TRIMETHYL-2-[2-({5,7,9-TRIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

N,N,4-TRIMETHYL-2-[2-({5,7,9-TRIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N,4-TRIMETHYL-2-[2-({5,7,9-TRIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the application, but typically involves binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Trimethylbenzene: A simpler aromatic compound with three methyl groups attached to a benzene ring.

    1,2,3-Trimethylbenzene: Another aromatic compound with a different arrangement of methyl groups.

    2,4,6-Trimethyl-1,3,5-triazine: Contains a triazine ring with three methyl groups.

Uniqueness

N,N,4-TRIMETHYL-2-[2-({5,7,9-TRIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to its complex structure, which includes multiple functional groups and heterocycles

Properties

Molecular Formula

C22H24N6O2S2

Molecular Weight

468.6 g/mol

IUPAC Name

N,N,4-trimethyl-2-[[2-[(5,7,9-trimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C22H24N6O2S2/c1-11-7-13(3)18-15(8-11)12(2)9-16-25-26-22(28(16)18)31-10-17(29)24-21-23-14(4)19(32-21)20(30)27(5)6/h7-9H,10H2,1-6H3,(H,23,24,29)

InChI Key

ZQLQBFGFSGHZCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC3=NN=C(N32)SCC(=O)NC4=NC(=C(S4)C(=O)N(C)C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.